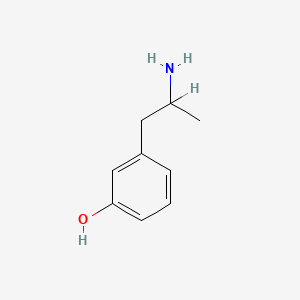

3-(2-Aminopropyl)phenol

Descripción

Propiedades

IUPAC Name |

3-(2-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDGMHYYGNJEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864856 | |

| Record name | 3-(2-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-61-2 | |

| Record name | 3-(2-Aminopropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepefrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-aminopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEPEFRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JB0763SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(2-Aminopropyl)phenol basic properties

An In-Depth Technical Guide to the Core Basic Properties of 3-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, relevant experimental protocols, and biological activity of this compound. The information is intended to support research and development activities involving this compound.

Physicochemical Properties

This compound, also known as α-methyl-m-tyramine or gepefrine, is a phenethylamine (B48288) derivative.[1][2] It is recognized for its biological activity, particularly in modulating blood pressure.[3][4][5] The core physicochemical data for this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1075-61-2 | [1][3][4][6][7][8] |

| Molecular Formula | C₉H₁₃NO | [1][2][6][7] |

| Molecular Weight | 151.21 g/mol | [1][2][3][4][6] |

| Melting Point | 137 °C | [4] |

| Boiling Point | 273.23 °C (rough estimate) | [4] |

| Density | 1.0406 g/cm³ (rough estimate) | [4] |

| pKa | 9.86 ± 0.10 (Predicted) | [4] |

| Water Solubility | Described as a water-soluble drug.[6] Quantitative data not readily available. | |

| InChI Key | WTDGMHYYGNJEKQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(CC1=CC(=CC=C1)O)N | [2][3][6] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological effects, primarily as a sympathomimetic agent.[1] Its mechanism of action involves the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1] This activity leads to an increase in blood pressure, making it effective in treating orthostatic hypotension.[3][4][5] Clinical observations suggest it has a minimal effect on heart rate.[1][3]

Furthermore, it interacts with the serotonergic system, acting as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors, and as an antagonist at the 5-HT₂A receptor.[1]

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis and Purification Workflow

A general synthetic route involves the reductive amination or alkylation of phenol (B47542) derivatives.[1] One specific, though general, procedure involves the reaction of a substituted aminophenol with sodium nitrite (B80452).[1]

Caption: General workflow for synthesis and purification.

Protocol:

-

Reaction Setup: Dissolve the starting phenol derivative (e.g., 3-((3-aminopropyl)amino)phenol hydrobromide) in ethanol under acidic conditions in a suitable reaction vessel.

-

Reagent Addition: Slowly add sodium nitrite to the solution while maintaining the reaction temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane/methanol gradients).[1]

-

Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup. Extract the product into an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to achieve high purity.[1]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

pKa Determination Protocol (Spectrophotometric Method)

This protocol is adapted from general methods for determining the pKa of aminophenols.[9][10]

-

Buffer Preparation: Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa range (e.g., pH 8 to 11).

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution.

-

UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each sample at two or three selected wavelengths where the protonated and deprotonated species have different absorbances.

-

Data Analysis: Plot the absorbance as a function of pH. The inflection point of the resulting curve corresponds to the pKa of the compound.[9]

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard and reliable method for determining the solubility of phenolic compounds in various solvents.[11][12]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, typical spectroscopic features for phenols can be expected.

-

Infrared (IR) Spectroscopy: A characteristic broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H and C=C stretching bands would also be present.[13]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons would appear in the 7-8 δ range. The proton on the oxygen-bearing carbon would be deshielded, appearing in the 3.4 to 4.5 δ range. The phenolic O-H proton can appear over a wide range (3-8 δ).[13]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom bonded to the hydroxyl group is typically deshielded and absorbs in the 50 to 80 δ range.[13]

References

- 1. This compound | 1075-61-2 | Benchchem [benchchem.com]

- 2. This compound | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS#: 1075-61-2 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1075-61-2 | BAA07561 | Biosynth [biosynth.com]

- 7. This compound [srdpharma.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. bowdoin.edu [bowdoin.edu]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Chemical and Pharmacological Profile of alpha-Methyl-m-tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-m-tyramine, systematically known as 3-(2-aminopropyl)phenol, is a phenethylamine (B48288) derivative with a range of pharmacological activities. As a structural analog of other biogenic amines, it serves as a valuable tool in neuroscience and pharmacology research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological actions, with a focus on its role as an indirect sympathomimetic and a modulator of serotonin (B10506) receptors. While detailed experimental data for this specific isomer is not extensively published, this guide consolidates available information and provides context based on related compounds.

Chemical Structure and Properties

alpha-Methyl-m-tyramine is a member of the amphetamine class of compounds.[1] Its structure consists of a phenol (B47542) ring substituted at the meta-position with a 2-aminopropyl group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | alpha-Methyl-m-tyramine, Gepefrine, m-hydroxy amphetamine[1] |

| CAS Number | 1075-61-2[1] |

| Molecular Formula | C₉H₁₃NO[1] |

| SMILES | CC(CC1=CC(=CC=C1)O)N[1] |

| InChI | InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3[1] |

| InChIKey | WTDGMHYYGNJEKQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 151.21 g/mol [1] |

| XLogP3 | 1.4[1] |

| Boiling Point (estimate) | 273.23 °C[2] |

| Density (estimate) | 1.0406 g/cm³[2] |

| Refractive Index (estimate) | 1.5380[2] |

Synthesis and Characterization

Synthesis

A common synthetic route for this compound involves a multi-step process. One reported method begins with meta-methoxy bromobenzene (B47551) and proceeds through reactions involving propylene (B89431) oxide, methane (B114726) sulfonic acid, ammonia (B1221849) in methanol, and hydrobromic acid. This four-step synthesis is suggested to have a comprehensive yield of over 63%, indicating its potential for industrial-scale production.[3]

Analytical Characterization

Detailed experimental spectra for alpha-methyl-m-tyramine are not widely published. However, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons (with splitting patterns indicative of meta-substitution), the methine and methylene (B1212753) protons of the aminopropyl side chain, the methyl protons (as a doublet), and the phenolic and amine protons.

-

¹³C NMR would reveal the number of unique carbon environments. For this compound, nine distinct signals would be expected, corresponding to the six aromatic carbons and the three carbons of the aminopropyl side chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected at m/z 152.1075.[1] Fragmentation patterns would provide further structural information. PubChem lists the availability of GC-MS and LC-MS data from commercial sources.[4]

Pharmacology and Mechanism of Action

alpha-Methyl-m-tyramine exhibits a complex pharmacological profile, acting primarily as an indirect sympathomimetic agent and a modulator of serotonin receptors. It has been investigated as an antihypotensive agent, with studies showing it can increase blood pressure in patients with orthostatic hypotension.[5][6] It is also a known human metabolite of (R)-m-Methoxyamphetamine.[1]

Indirect Sympathomimetic Activity

The primary mechanism of action of alpha-methyl-m-tyramine is as an indirect sympathomimetic agent.[3] It is taken up into presynaptic adrenergic nerve terminals and induces the release of norepinephrine (B1679862) into the synaptic cleft.[3][7] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors on postsynaptic cells, resulting in a sympathomimetic response.

References

- 1. This compound | 1075-61-2 | Benchchem [benchchem.com]

- 2. selfhacked.com [selfhacked.com]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of action of indirectly acting sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Gepefrine: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: This document provides a comprehensive overview of the presumed mechanism of action for Gepefrine. It is intended for researchers, scientists, and drug development professionals. Notably, a thorough review of publicly available scientific literature did not yield specific quantitative data on the binding affinities or functional potencies of Gepefrine at adrenergic receptors. Therefore, this guide has been constructed based on the known pharmacology of structurally related sympathomimetic amines. The experimental protocols, data tables, and signaling pathway diagrams are representative of the methodologies that would be employed to definitively characterize the pharmacological profile of Gepefrine.

Introduction

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been used as an antihypotensive.[1] Structurally, it is a substituted phenethylamine (B48288) and a derivative of amphetamine.[1] Its classification as a sympathomimetic suggests that its primary mechanism of action involves the modulation of the adrenergic system, which is composed of α- and β-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862).[2][3]

Presumed Core Mechanism of Action: Adrenergic Receptor Modulation

Based on its chemical structure, Gepefrine is presumed to act as an agonist at adrenergic receptors. The α-methyl group, a characteristic feature of amphetamine derivatives, can influence potency and selectivity at adrenergic receptor subtypes and may also confer indirect sympathomimetic effects by promoting the release of endogenous norepinephrine from sympathetic nerve terminals.[4] The hydroxyl group on the meta-position of the phenyl ring is a key determinant of its interaction with the receptor binding pocket.

Interaction with α-Adrenergic Receptors

Alpha-adrenergic receptors are subdivided into α1 and α2 subtypes, each with further classifications (α1A, α1B, α1D and α2A, α2B, α2C).[5][6]

-

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins.[7] Agonist binding initiates a signaling cascade that activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] In vascular smooth muscle, this pathway results in vasoconstriction and an increase in blood pressure.[7] It is plausible that Gepefrine's antihypotensive effects are, at least in part, mediated by agonism at α1-adrenergic receptors.

-

α2-Adrenergic Receptors: These receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Presynaptic α2-receptors act as autoreceptors, inhibiting the further release of norepinephrine from nerve terminals.[6] Postsynaptic α2-receptors are found in various tissues and can also mediate vasoconstriction. The overall effect of a systemic α2-agonist can be complex, involving both central and peripheral actions.

Interaction with β-Adrenergic Receptors

Beta-adrenergic receptors are classified into β1, β2, and β3 subtypes, all of which are coupled to Gs proteins.[5]

-

β1-Adrenergic Receptors: Predominantly located in the heart, activation of β1-receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

β2-Adrenergic Receptors: Found in smooth muscle of the bronchioles, blood vessels, and other organs, β2-receptor activation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation).

-

β3-Adrenergic Receptors: Primarily located in adipose tissue, their activation stimulates lipolysis.

The overall cardiovascular effect of Gepefrine will depend on its relative agonist activity at α- and β-adrenergic receptor subtypes.

Quantitative Data on Adrenergic Receptor Interactions (Hypothetical)

Table 1: Hypothetical Binding Affinities (Ki, nM) of Gepefrine at Human Adrenergic Receptors

| Receptor Subtype | Hypothetical Ki (nM) |

| α1-Adrenergic | |

| α1A | 150 |

| α1B | 250 |

| α1D | 200 |

| α2-Adrenergic | |

| α2A | 500 |

| α2B | 750 |

| α2C | 600 |

| β-Adrenergic | |

| β1 | 1200 |

| β2 | 2500 |

| β3 | >10000 |

Table 2: Hypothetical Functional Potencies (EC50, nM) and Efficacies (Emax, %) of Gepefrine in Second Messenger Assays

| Receptor Subtype | Assay | Hypothetical EC50 (nM) | Hypothetical Emax (% of Isoproterenol) |

| α1A | Calcium Mobilization | 250 | 85 |

| α2A | cAMP Inhibition | 800 | 60 |

| β1 | cAMP Accumulation | 1800 | 45 |

| β2 | cAMP Accumulation | 3500 | 30 |

Experimental Protocols

To definitively determine the mechanism of action of Gepefrine, a series of in vitro pharmacological assays would be necessary. The following are detailed, representative protocols for key experiments.

Radioligand Binding Assays for Receptor Affinity

These assays measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Gepefrine for various adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligands specific for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).

-

Gepefrine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of Gepefrine.

-

For total binding wells, add assay buffer instead of Gepefrine.

-

For non-specific binding wells, add a high concentration of the non-specific control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Gepefrine concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Agonist Potency and Efficacy

These assays measure the cellular response to receptor activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Gepefrine at α2- and β-adrenergic receptors.

Materials:

-

Whole cells expressing the adrenergic receptor subtype of interest.

-

Assay medium (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (B1673556) (for α2 receptor inhibition assays).

-

Isoproterenol (as a reference full agonist for β-receptors).

-

Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (for β-receptor agonism):

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of Gepefrine or a reference agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure (for α2-receptor agonism):

-

Follow steps 1 and 2 as above.

-

Add varying concentrations of Gepefrine in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the Gepefrine concentration to determine the EC50 and Emax for inhibition.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Gepefrine at α1-adrenergic receptors.

Materials:

-

Whole cells expressing the α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., HBSS with HEPES).

-

Phenylephrine (as a reference full agonist).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of Gepefrine or a reference agonist into the wells and immediately begin kinetic fluorescence measurements.

-

Record the peak fluorescence response for each well.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

Caption: Presumed signaling pathways for Gepefrine at α1- and β-adrenergic receptors.

Experimental Workflows

Caption: General workflows for determining receptor binding and functional activity.

Conclusion

Gepefrine is a sympathomimetic agent, and its mechanism of action is presumed to involve direct agonism at adrenergic receptors. Based on its structure and classification, it likely interacts with both α- and β-adrenergic receptors, leading to a cascade of intracellular signaling events that ultimately produce its physiological effects, such as an increase in blood pressure. Definitive characterization of its receptor subtype selectivity, affinity, and functional potency requires rigorous in vitro pharmacological studies as outlined in this guide. The lack of publicly available quantitative data for Gepefrine highlights an area for future research to fully elucidate its pharmacological profile.

References

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-aminopropyl)phenol, a key intermediate in pharmaceutical development. The document details two principal routes: the reductive amination of 3-methoxyphenylacetone (B143000) and the O-demethylation of 3-methoxyamphetamine. A third potential, though less detailed, pathway commencing from 3-bromophenol (B21344) is also explored. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and characterization of the final product.

Introduction

This compound, also known as alpha-methyl-m-tyramine, is a phenol (B47542) and amphetamine derivative with significant interest in medicinal chemistry due to its structural similarity to known sympathomimetic amines.[1] Its synthesis is a critical step in the development of various pharmaceutical agents. This guide outlines the most common and effective pathways for its preparation, providing detailed methodologies to ensure reproducibility and high yields.

Synthesis Pathways

Two primary, well-documented pathways for the synthesis of this compound are presented, along with a third exploratory route.

Pathway 1: Reductive Amination of 3-Methoxyphenylacetone

This pathway involves two main stages: the synthesis of the precursor 3-methoxyphenylacetone, followed by its reductive amination to yield an intermediate, 3-methoxyamphetamine, which is then demethylated.

3-Methoxyphenylacetone can be prepared via several methods. Two common approaches are detailed below.

-

From 3-Methoxyphenylacetonitrile:

This method involves the reaction of 3-methoxyphenylacetonitrile with a Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis.

-

Reaction Scheme:

Caption: Synthesis of 3-Methoxyphenylacetone from 3-Methoxyphenylacetonitrile.

-

-

From 3-Methoxybenzaldehyde (B106831) and Nitroethane:

This is a two-step process starting with a Henry condensation of 3-methoxybenzaldehyde and nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene, which is then reduced to the target ketone.[2]

-

Reaction Scheme:

Caption: Synthesis of 3-Methoxyphenylacetone from 3-Methoxybenzaldehyde.

-

The Leuckart reaction is a classic method for the reductive amination of ketones.[3][4][5] It utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[3] The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to the primary amine.

-

Experimental Protocol:

A mixture of 3-methoxyphenylacetone and an excess of ammonium formate is heated. The temperature is typically maintained between 160-185°C for several hours.[4] Following the reaction, the mixture is cooled and treated with hydrochloric acid to hydrolyze the formyl intermediate. The solution is then basified to liberate the free amine, 3-methoxyamphetamine, which can be extracted with an organic solvent.

-

Quantitative Data:

Parameter Value Reference Reactant Ratio 1:2.5 (ketone:ammonium formate) [4] Temperature 160-185 °C [4] Reaction Time 6 hours [4] Yield ~65-75% (of 3-methoxyamphetamine) [4] -

Workflow Diagram:

Caption: Leuckart reaction workflow for 3-methoxyamphetamine synthesis.

The final step in this pathway is the cleavage of the methyl ether to yield the desired phenol. This is typically achieved using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).[6]

-

Experimental Protocol (using 48% HBr):

3-Methoxyamphetamine is refluxed with an excess of 48% hydrobromic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The crude this compound can then be purified by recrystallization.

-

Quantitative Data:

Parameter Value Reagent 48% Hydrobromic Acid Temperature Reflux Reaction Time 2-4 hours Yield >90% -

Reaction Scheme:

Caption: O-Demethylation of 3-methoxyamphetamine.

Pathway 2: Catalytic Hydrogenation of 3-(2-Nitroprop-1-en-1-yl)phenol

This pathway involves the Henry condensation of 3-hydroxybenzaldehyde (B18108) with nitroethane to form 3-(2-nitroprop-1-en-1-yl)phenol, which is then reduced to the final product.

-

Experimental Protocol:

3-Hydroxybenzaldehyde and nitroethane are refluxed in a suitable solvent (e.g., toluene) with a basic catalyst (e.g., butylamine). Water is removed azeotropically using a Dean-Stark apparatus.

-

Reaction Scheme:

Caption: Synthesis of 3-(2-Nitroprop-1-en-1-yl)phenol.

The nitropropene intermediate is reduced to the amine using catalytic hydrogenation.

-

Experimental Protocol:

3-(2-Nitroprop-1-en-1-yl)phenol is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]

-

Quantitative Data:

Parameter Value Reference Catalyst 5-10% Pd/C [7] Hydrogen Pressure 30-50 psi [7] Temperature Room Temperature [7] Reaction Time 2-4 hours [7] -

Workflow Diagram:

Caption: Catalytic hydrogenation workflow.

Pathway 3: From 3-Bromophenol (Exploratory)

This pathway is less detailed in the literature for this specific target molecule but represents a plausible synthetic route based on modern cross-coupling reactions.

-

Conceptual Approach:

This route could involve a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, between 3-bromophenol and a suitable three-carbon amine-containing coupling partner, followed by reduction of any unsaturation. For example, a Heck reaction with allylamine (B125299) followed by isomerization and reduction, or a Sonogashira coupling with propargylamine (B41283) followed by reduction. Further research and development would be required to optimize this pathway.

-

Logical Relationship Diagram:

Caption: Conceptual pathway from 3-bromophenol.

Purification and Characterization

The final product, this compound, is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

Spectroscopic Data

-

1H NMR: The proton NMR spectrum of a phenol will show characteristic signals for the aromatic protons (typically in the range of 6.5-8.0 ppm) and a broad singlet for the phenolic hydroxyl proton (variable, but often 4-7 ppm). The aminopropyl side chain will exhibit signals for the CH, CH2, and CH3 protons, with splitting patterns consistent with their neighboring protons.[9]

-

13C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the hydroxyl group being deshielded (around 155 ppm). The carbons of the aminopropyl side chain will also have characteristic chemical shifts.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm-1 and N-H stretching bands for the primary amine around 3300-3500 cm-1. Aromatic C-H stretching will be observed around 3000-3100 cm-1, and C=C stretching of the aromatic ring will appear in the 1450-1600 cm-1 region.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (151.21 g/mol ).[1]

| Spectroscopic Data Summary | |

| 1H NMR | Aromatic H: ~6.5-7.2 ppm; Phenolic OH: broad singlet; Aliphatic H's: ~1.0-3.5 ppm |

| 13C NMR | Aromatic C: ~110-160 ppm (C-OH ~155 ppm); Aliphatic C: ~20-50 ppm |

| IR (cm-1) | 3200-3600 (O-H, N-H stretch); 3000-3100 (Aromatic C-H stretch); 1450-1600 (Aromatic C=C stretch) |

| MS (m/z) | 151 (M+) |

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing experimental insights and quantitative data for researchers in the field. The reductive amination of 3-methoxyphenylacetone and the catalytic hydrogenation of 3-(2-nitroprop-1-en-1-yl)phenol represent robust and well-established methods for obtaining this valuable pharmaceutical intermediate. Further exploration of modern cross-coupling strategies from readily available starting materials like 3-bromophenol may offer alternative and potentially more efficient synthetic routes.

References

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. erowid.org [erowid.org]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of 3-(2-Aminopropyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminopropyl)phenol, also known by its synonyms Gepefrine and α-methyl-m-tyramine, is a sympathomimetic amine with significant biological activity.[1][2] Primarily recognized for its role as an antihypotensive agent, its mechanism of action is centered on the indirect stimulation of the adrenergic system.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used to characterize them. While quantitative data on its receptor binding and functional potency are not extensively available in public literature, this guide synthesizes the existing qualitative knowledge to provide a thorough understanding of this compound for research and drug development purposes.

Introduction

This compound is a substituted phenethylamine (B48288) derivative that has been investigated for its therapeutic potential, particularly in the management of orthostatic hypotension.[1][3] Its chemical structure, featuring a phenol (B47542) ring with a 2-aminopropyl group at the meta position, is key to its pharmacological profile. The primary mode of action of this compound is as an indirect sympathomimetic agent, which elicits its effects by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][4] This guide will explore the intricacies of its biological activity, from its influence on adrenergic and serotonergic pathways to detailed methodologies for its scientific investigation.

Pharmacological Profile

Adrenergic System Activity

The most well-documented biological effect of this compound is its indirect sympathomimetic activity. By triggering the release of norepinephrine from adrenergic neurons, it enhances noradrenergic signaling.[1][4] This leads to a cascade of physiological responses mediated by adrenergic receptors.

Primary Effects:

-

Vasoconstriction: Increased norepinephrine levels activate α-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a subsequent rise in blood pressure.

-

Cardiovascular Effects: Clinical observations suggest that while it effectively raises blood pressure, it has a relatively small effect on heart rate.[1][3]

Serotonergic System Activity

In addition to its effects on the adrenergic system, this compound has been reported to interact with serotonin (B10506) (5-HT) receptors. It is described as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and an antagonist at the 5-HT2A receptor.[4] The functional consequences of these interactions are not as well-characterized as its sympathomimetic effects.

Quantitative Data

| Receptor Family | Receptor Subtype | Reported Activity |

| Serotonin | 5-HT1A | Partial Agonist[4] |

| 5-HT1B | Partial Agonist[4] | |

| 5-HT2A | Antagonist[4] | |

| 5-HT2C | Partial Agonist[4] | |

| Adrenergic | (Indirect) | Norepinephrine Releasing Agent[1][4] |

Signaling Pathways

The biological effects of this compound are initiated by its interaction with cellular signaling pathways. As an indirect sympathomimetic, its primary impact is on the norepinephrine signaling cascade. Its interactions with serotonin receptors suggest a more complex signaling profile.

Norepinephrine Release and Adrenergic Signaling

This compound facilitates the release of norepinephrine from presynaptic terminals. This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), to initiate downstream signaling.

References

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of presynaptic alpha-adrenoceptors modulating [3H]noradrenaline and [3H]5-hydroxytryptamine release from slices of the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. This compound | 1075-61-2 | Benchchem [benchchem.com]

Endogenous metabolite 3-(2-Aminopropyl)phenol

An In-Depth Technical Guide to the Endogenous Metabolite 3-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-methyl-m-tyramine, is an endogenous metabolite with significant biological activity. Historically investigated as an antihypotensive agent, its primary physiological role is to increase blood pressure, making it a molecule of interest for conditions such as orthostatic hypotension. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, mechanism of action, and relevant experimental protocols. Quantitative data from existing literature on related compounds are presented to offer a comparative context, and key signaling pathways and experimental workflows are visualized to facilitate comprehension.

Introduction

This compound is a biogenic amine that acts as an indirect sympathomimetic agent. Its structure, featuring a phenol (B47542) ring with an aminopropyl side chain, is similar to other trace amines and neurotransmitters. While its endogenous presence is established, its precise physiological and pathological roles are still under investigation. This document aims to consolidate the available scientific information, providing a valuable resource for researchers and professionals in drug development.

Biochemical Properties and Biosynthesis

This compound is a human metabolite of (R)-m-Methoxyamphetamine[1]. While its complete endogenous biosynthetic pathway is not fully elucidated, research on analogous compounds suggests a potential route. Studies on rat striatum have indicated that α-methyl-m-tyramine can be formed from the substrate α-methylphenylalanine (AMPA) by the enzyme tyrosine hydroxylase[2]. This suggests a metabolic pathway where AMPA is hydroxylated to form this compound.

Proposed Biosynthetic Pathway of this compound

References

An In-depth Technical Guide to 3-(2-Aminopropyl)phenol (CAS Number: 1075-61-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known by synonyms such as Gepefrine, α-methyl-meta-tyramine, and 3-hydroxyamphetamine, is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] Its CAS number is 1075-61-2.[1][3] Historically, it has been investigated as an antihypotensive agent for its ability to raise blood pressure.[4] This technical guide provides a comprehensive overview of its chemical synthesis, analytical characterization, and pharmacological properties, with a focus on its mechanism of action and relevant experimental protocols.

Chemical and Physical Properties

This compound is a substituted phenethylamine with a hydroxyl group at the meta position of the phenyl ring.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1075-61-2 | [1][3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Gepefrine, α-methyl-meta-tyramine, 3-hydroxyamphetamine | [2] |

| Physical Form | Solid | |

| XLogP3 | 1.4 | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a likely synthetic route starting from 3-methoxyphenylacetone (B143000), followed by demethylation.

Step 1: Synthesis of N-formyl-3-(2-aminopropyl)anisole via Leuckart Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 3-methoxyphenylacetone with 2 to 2.5 moles of ammonium (B1175870) formate (B1220265) or formamide.

-

Heat the reaction mixture to 160-185°C for 6 to 24 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Add a 10 M solution of sodium hydroxide (B78521) and reflux for 2 hours to hydrolyze the intermediate formamide.[10]

-

After cooling, separate the organic layer.

Step 2: Demethylation to this compound

-

To the crude N-formyl-3-(2-aminopropyl)anisole, add an excess of a demethylating agent such as 48% hydrobromic acid.

-

Reflux the mixture for several hours.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel, using a solvent system such as a gradient of methanol (B129727) in dichloromethane.

-

Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in an appropriate solvent (e.g., diethyl ether) and bubbling with anhydrous HCl gas to precipitate the salt, which can then be recrystallized.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), a multiplet for the methine proton of the aminopropyl side chain, signals for the methylene (B1212753) protons, and a doublet for the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet, and the amine protons will also likely be a broad singlet.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the aromatic carbons (one of which will be shifted downfield due to the hydroxyl group), and signals for the three carbons of the aminopropyl side chain.

3.2.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 151.21 g/mol .[1] Fragmentation patterns would likely involve cleavage of the aminopropyl side chain.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic group (a broad band around 3200-3600 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism involving the release of norepinephrine (B1679862) and direct interaction with serotonin (B10506) receptors.

Indirect Sympathomimetic Activity

The primary mechanism of action is as an indirect sympathomimetic agent.[11] It promotes the release of norepinephrine from presynaptic nerve terminals.[11] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors, resulting in physiological effects such as an increase in blood pressure.[4]

Interaction with Serotonin Receptors

This compound also interacts with various serotonin (5-HT) receptor subtypes. It has been reported to act as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors, and as an antagonist at the 5-HT₂A receptor.

| Receptor Subtype | Activity | Quantitative Data (from literature) | Reference |

| 5-HT₁A | Partial Agonist | EC₅₀ values in the nanomolar range | |

| 5-HT₁B | Partial Agonist | EC₅₀ values in the nanomolar range | |

| 5-HT₂A | Antagonist | IC₅₀ ~100 nM | |

| 5-HT₂C | Partial Agonist | EC₅₀ values in the nanomolar range |

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for determining the binding affinity of this compound for serotonin receptors.[12][13][14][15][16]

-

Membrane Preparation: Utilize cell lines recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A). Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.

-

Assay Conditions: In a 96-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plates at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Calcium Mobilization for 5-HT₂A Receptors)

This protocol outlines a method to assess the functional activity of this compound at the 5-HT₂A receptor.[17]

-

Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Norepinephrine Release Assay from Synaptosomes

This protocol describes a method to measure norepinephrine release from nerve terminals.[18][19]

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., hypothalamus or spinal cord) by homogenization and differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with [³H]norepinephrine to allow for its uptake into the vesicles.

-

Release Assay: Add varying concentrations of this compound to the synaptosome suspension.

-

Quantification: After a short incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration. Measure the amount of [³H]norepinephrine released into the supernatant using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the total [³H]norepinephrine content and determine the EC₅₀ for release.

In Vivo Blood Pressure Measurement in Rats

This protocol provides a general procedure for assessing the in vivo effects of this compound on blood pressure.[20][21][22][23][24]

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Blood Pressure Monitoring: Employ either tail-cuff plethysmography for non-invasive measurement or radiotelemetry for continuous and direct measurement. For telemetry, surgically implant a pressure-sensitive catheter into the abdominal aorta. Allow the animals to recover from surgery before the experiment.[23]

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

-

Data Collection: Record systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them to a vehicle-treated control group.

Signaling Pathways

Norepinephrine-Mediated Vasoconstriction

The release of norepinephrine by this compound leads to the activation of α₁-adrenergic receptors on vascular smooth muscle cells, initiating a signaling cascade that results in vasoconstriction and an increase in blood pressure.

Caption: Norepinephrine signaling cascade leading to vasoconstriction.

Interaction with Serotonin 5-HT₂A Receptor

As an antagonist at the 5-HT₂A receptor, this compound would block the canonical Gq-coupled signaling pathway typically initiated by serotonin.

References

- 1. This compound | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gepefrine - Wikipedia [en.wikipedia.org]

- 3. This compound | 1075-61-2 | BAA07561 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Formetorex - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 10. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 1075-61-2 | Benchchem [benchchem.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 16. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-NO(2)-norepinephrine increases norepinephrine release and inhibits norepinephrine uptake in rat spinal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-amphetamine and the release of 3H-norepinephrine from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. researchgate.net [researchgate.net]

- 22. Comparison of telemetric and tail-cuff blood pressure monitoring in adrenocorticotrophic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Aminopropyl)phenol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and general methodologies concerning the solubility and stability of 3-(2-aminopropyl)phenol (also known as α-methyl-m-tyramine or Gepefrin). This document is intended to be a valuable resource for professionals in research and drug development.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is fundamental in pharmaceutical development. Solubility influences bioavailability and formulation strategies, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

This compound is a phenethylamine (B48288) derivative with the molecular formula C₉H₁₃NO. It is structurally characterized by a phenolic ring with a 2-aminopropyl side chain at the meta position.

Solubility Profile

Physicochemical Properties Influencing Solubility:

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| XLogP3 (Calculated) | 1.4 | [4] |

| Appearance | Data not available | [2] |

The calculated XLogP3 value of 1.4 indicates a degree of lipophilicity, which may temper its aqueous solubility[4]. For structurally similar phenolic compounds, solubility is often pH-dependent and can be limited in neutral aqueous solutions.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the aqueous solubility of a phenolic compound like this compound, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, ethanol, DMSO) at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., purified water, USP-grade ethanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a supernatant aliquot and filter it using a syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

The determined concentration represents the solubility of the compound under the tested conditions.

References

Spectroscopic and Pharmacological Profile of 3-(2-Aminopropyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and pharmacological characteristics of 3-(2-Aminopropyl)phenol, a phenethylamine (B48288) derivative with known interactions with serotonin (B10506) receptors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups and known spectral ranges for similar chemical structures. Detailed, generalized protocols for acquiring such data via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, this guide visualizes the known signaling pathways associated with the compound's targets and outlines a typical experimental workflow for its spectroscopic characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: α-Methyl-m-tyramine, m-Hydroxyamphetamine

-

CAS Number: 1075-61-2

-

Molecular Formula: C₉H₁₃NO

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the typical spectral regions for the functional groups present in the molecule: a phenol (B47542) group, a benzene (B151609) ring, a primary amine, and an alkyl chain.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Phenol |

| 3500-3300 | Medium | N-H Stretch | Primary Amine |

| ~3030 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium to Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1700-1500 | Medium, Sharp | C=C Bending | Aromatic Ring |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS.

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.1 - 6.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.5 - 7.0 | Broad Singlet | 1H | Phenolic -OH |

| ~3.0 - 3.5 | Multiplet | 1H | Methine proton (-CH) |

| ~2.5 - 2.9 | Multiplet | 2H | Methylene protons (-CH₂) |

| ~1.5 - 2.5 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~1.1 | Doublet | 3H | Methyl protons (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS.

| Chemical Shift (ppm) | Carbon Assignment |

| ~155 | C-OH (Phenolic) |

| ~140 | Quaternary aromatic carbon |

| ~130 - 115 | Aromatic CH carbons |

| ~50 | Methine carbon (-CH) |

| ~45 | Methylene carbon (-CH₂) |

| ~20 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 151 | Molecular Ion [M]⁺ |

| 134 | Loss of NH₃ |

| 107 | Benzylic cleavage |

| 77 | Phenyl cation |

| 44 | [CH₃-CH=NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Broadband proton decoupling is typically used for ¹³C NMR to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. The instrument is set to scan over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Signaling Pathways and Experimental Workflow

Interaction with Serotonin Receptors

This compound is known to act as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C serotonin receptors, and as an antagonist at the 5-HT₂A receptor. The following diagram illustrates a simplified overview of the downstream signaling pathways affected by these interactions.[3][4][5][6]

Caption: Interaction of this compound with serotonin receptors.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A typical workflow for spectroscopic analysis.

References

- 1. This compound | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1075-61-2 | BAA07561 | Biosynth [biosynth.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

3-(2-Aminopropyl)phenol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-(2-Aminopropyl)phenol (CAS No: 1075-61-2), also known as Isophen or 3-APPA. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety protocols and data from the parent compound, phenol (B47542), to ensure a conservative and robust safety framework. All personnel handling this substance must be thoroughly trained in these procedures and have access to the appropriate personal protective equipment and emergency facilities.

Section 1: Chemical and Physical Properties

This compound is a phenethylamine (B48288) derivative.[1] Its known physical and chemical properties are summarized below. Understanding these properties is crucial for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| CAS Number | 1075-61-2 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 137 °C | [4] |

| Boiling Point | 273.23°C (estimate) | [4][5] |

| pKa | 9.86 ± 0.10 (Predicted) | [4] |

| Synonyms | Phenol, m-(2-aminopropyl)-; α-Methyl-m-tyramine; Isophen; 3-APPA | [6] |

Section 2: Hazard Identification and Toxicological Summary

The primary hazards associated with this compound are related to its phenolic structure. It is classified as causing serious eye irritation.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]

Due to the scarcity of specific toxicological data for this compound, data for the parent compound, phenol, is provided as a conservative reference. Phenol is highly corrosive, toxic by all routes of exposure, and can be rapidly absorbed through the skin, potentially causing severe systemic effects.[7][8][9]

Acute Toxicity Data

| Compound | Test | Route | Species | Value | Source |

| This compound | LD₅₀ | Subcutaneous | Mouse | 17 mg/kg | [4] |

| Phenol | LD₅₀ | Oral | Rat | 317 mg/kg | [7] |

| Phenol | LD₅₀ | Oral | Mouse | 270 mg/kg | [7] |

| Phenol | LD₅₀ | Dermal | Rabbit | 630 mg/kg | [7] |

| Phenol | LC₅₀ | Inhalation | Rat | 316 mg/m³ | [6] |

GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Source: ECHA C&L Inventory[2]

Summary of Other Toxicological Effects (Based on Phenol)

-

Skin Corrosion/Irritation: Causes severe skin burns.[6] Phenol can be absorbed through intact skin and may cause symptoms similar to inhalation and ingestion.[10]

-

Germ Cell Mutagenicity: Phenol is suspected of causing genetic defects and is mutagenic for mammalian somatic cells and bacteria/yeast.[6][7]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies phenol as Group 3 (Not classifiable as to its carcinogenicity to humans).[7] The EPA has classified phenol as Group D (not classifiable as to human carcinogenicity).[9]

-

Reproductive Toxicity: No definitive evidence has established phenol as a reproductive toxicant in humans.[11][12] However, developmental effects have been observed in animals at dose levels that also cause maternal toxicity.[11][13]

-

Specific Target Organ Toxicity (STOT): May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[7][8]

Section 3: Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, the established limits for phenol should be strictly adhered to as a minimum precaution.

| Organization | Limit | Value |

| OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) |

| NIOSH | REL (10-hr TWA) | 5 ppm (19 mg/m³) |

| NIOSH | Ceiling (15-min) | 15.6 ppm (60 mg/m³) |

| ACGIH | TLV (8-hr TWA) | 5 ppm (19 mg/m³) |

| IDLH | Immediately Dangerous to Life or Health | 250 ppm |

Sources: OSHA, NIOSH, ACGIH[14][15]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol requires a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][16]

-

Safety Equipment: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area.[8][16][17]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles are mandatory.[16] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8][17]

-

Skin and Body Protection:

-

Hand Protection: Due to the severe skin hazards of phenols, proper glove selection is critical.

-

For incidental contact, double-gloving with standard nitrile gloves (minimum 4 mil) is recommended. Gloves must be changed immediately upon contamination.[18]

-

For direct handling, making solutions, or when prolonged contact is possible, heavy-duty utility gloves (e.g., neoprene, butyl rubber, or Viton®) should be worn over inner nitrile gloves.[8]

-

Section 5: Safe Handling, Storage, and Disposal

Handling

-

Avoid the formation of dust and aerosols.[19]

-

Never work alone when handling this compound.[17]

-

Wash hands thoroughly after handling, even if gloves were worn.[16]

-

Never heat or melt in an unventilated area such as an incubator or microwave.[16]

-

Transport chemicals in secondary, shatter-resistant containment.[18]

Storage

-

Keep containers tightly closed.[18]

-

Store below eye level.[18]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and chemically active metals.[6][18]

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials and waste chemical should be placed in a clearly labeled, sealed container for hazardous waste pickup. Do not mix with other waste streams.[16]

Section 6: Emergency Procedures and First Aid

Rapid response is critical in the event of an exposure. Anyone assisting in decontamination must wear appropriate protective clothing and gloves.[8]

First-Aid Measures

-

Skin Contact:

-

Immediately move to the nearest emergency shower or drench hose.[8]

-

While rinsing, remove all contaminated clothing.

-

Flush the affected area with copious amounts of water for at least 15 minutes.[8][16]

-

After initial water flush, if available, repeatedly swab the affected area with low-molecular-weight polyethylene (B3416737) glycol (PEG 300 or PEG 400) until the odor of phenol is gone.[10][17]

-

Seek immediate medical attention. [8] For large exposures, call emergency services (911).[17]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Spill Response

-

Small Spills (<50 mL):

-

Ensure appropriate PPE is worn (double gloves, goggles, lab coat).

-

Absorb the spill with an inert material like vermiculite, sand, or paper towels.[16]

-

Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[16]

-

Wipe down the spill area with a soap and water solution.[18]

-

-

Large Spills (>50 mL):

-

Evacuate the laboratory immediately and close the doors.[16]

-

Alert others in the area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Section 7: Experimental Protocols

No detailed, published experimental protocols specifically for the handling of this compound were identified. The following workflow represents a generalized protocol for its use in a research setting, incorporating best practices for handling hazardous phenolic compounds.

General Laboratory Use Workflow

-

Preparation:

-

Execution:

-

Don all required PPE as outlined in Section 4.

-

Perform all manipulations, including weighing and dilutions, inside the fume hood.

-

Keep containers sealed when not in use.

-

Handle the material carefully to avoid generating dust.

-

-

Post-Experiment:

-

Decontaminate all surfaces within the fume hood with soap and water.[18]

-

Segregate all hazardous waste into appropriately labeled containers.

-

Carefully remove PPE, avoiding self-contamination.

-

Wash hands thoroughly with soap and water.

-

References

- 1. This compound | 1075-61-2 | Benchchem [benchchem.com]

- 2. This compound | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 1075-61-2 [amp.chemicalbook.com]

- 5. This compound CAS#: 1075-61-2 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. hmdb.ca [hmdb.ca]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. epa.gov [epa.gov]

- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. nj.gov [nj.gov]

- 15. PHENOL | Occupational Safety and Health Administration [osha.gov]

- 16. ehs.berkeley.edu [ehs.berkeley.edu]